7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Description
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Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
3-bromo-7-phenylmethoxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-12-10-6-7-15-13(11(10)16-17-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
InChI Key |
ZHWQTIGHQJYYTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=CC3=C(NN=C32)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure-Activity Relationship of 3-Bromo-Pyrazolo[3,4-c]pyridine Scaffolds
The following technical guide details the structure-activity relationship (SAR), synthetic utility, and experimental protocols for the 3-bromo-pyrazolo[3,4-c]pyridine scaffold.
Executive Summary
The pyrazolo[3,4-c]pyridine core is a "privileged scaffold" in medicinal chemistry, structurally isomeric to the biologically ubiquitous purine ring system.[1] Its ability to mimic the adenine portion of ATP makes it a potent template for designing Type I and Type II kinase inhibitors (e.g., for CDKs, GSK-3, FLT3, and TRK).
The 3-bromo-pyrazolo[3,4-c]pyridine derivative serves as a critical "linchpin" intermediate. The C-3 bromine atom functions not merely as a halogen bond donor but primarily as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This allows for the rapid generation of diverse libraries targeting the hydrophobic pocket or "gatekeeper" residues of protein kinases.
This guide analyzes the SAR vectors of this scaffold, provides a validated synthetic route to the 3-bromo core, and details the protocols for its functionalization.
Chemical Architecture & Numbering
Understanding the specific numbering is vital, as isomers (e.g., [3,4-b] or [4,3-c]) possess vastly different electronic profiles.
-
Core Structure: A 5-membered pyrazole ring fused to a 6-membered pyridine ring.
-
Fusion Points: The fusion occurs across the C3 and C4 positions of the pyrazole and the c-bond (C3-C4) of the pyridine.
-
Key Vectors:
DOT Diagram: Scaffold Numbering & Vectors
Caption: Functional vectors of the pyrazolo[3,4-c]pyridine scaffold. C-3 is the critical site for bromine substitution and subsequent elaboration.
Synthetic Strategy: Accessing the 3-Bromo Core
Direct synthesis of the 3-bromo derivative can be achieved via two primary strategies: De Novo Cyclization (incorporating the bromine early) or Late-Stage Functionalization (brominating the formed core). The latter is preferred for flexibility.
Validated Pathway: Core Synthesis & Bromination
The most robust route involves the construction of the pyrazolo[3,4-c]pyridine ring followed by regioselective bromination.
-
Core Formation: Condensation of 3-amino-4-methylpyridine with sodium nitrite (diazotization) followed by internal cyclization (phase-transfer catalysis or acetic anhydride mediated).
-
Bromination: Treatment with N-bromosuccinimide (NBS) in DMF. The C-3 position is the most electron-rich site on the pyrazole ring, ensuring high regioselectivity over the pyridine carbons (C5/C7).
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthesis of the 3-bromo-pyrazolo[3,4-c]pyridine scaffold from commercially available precursors.
Structure-Activity Relationship (SAR) Analysis
The SAR of 3-bromo-pyrazolo[3,4-c]pyridine is defined by the modifications made at the bromine position (C-3) and around it (N-1, C-5).
Vector C-3: The "Warhead" (Bromine Displacement)
The 3-bromo group is rarely the final drug moiety. It is a "placeholder" for aromatic systems that engage the ATP-binding pocket.
-
Mechanism: The bromine is displaced via Pd-catalyzed cross-coupling (Suzuki, Stille) to introduce Aryl or Heteroaryl groups.
-
SAR Insight:
-
Aryl Groups (Phenyl, Pyridyl): Enhance affinity for the hydrophobic pocket (Gatekeeper residue).
-
H-Bond Donors (Phenols, Anilines): Critical for interacting with the "Hinge Region" (e.g., Glu81/Leu83 in CDK2).
-
Retention of Bromine: In rare cases, the Br atom itself provides activity via Halogen Bonding with backbone carbonyls, but this is usually 10-100x less potent than an optimized aryl substituent.
-
Vector N-1: The "Anchor"
-
Role: Controls physicochemical properties (LogP, Solubility).
-
SAR Insight:
-
Unsubstituted (N-H): Often required for H-bond donation to the kinase hinge.
-
Alkylation (Methyl, Isopropyl): Can block metabolic conjugation but may abolish hinge binding if the N-H is a donor.
-
Bulky Groups (Cyclopentyl, Piperidinyl): Can exploit the solvent-exposed region to improve solubility without affecting binding affinity.
-
Vectors C-5 & C-7: The "Tuners"
-
Role: Modulate the electron density of the pyridine ring.
-
SAR Insight:
-
C-5 Substitution (e.g., -Cl, -OMe): Can induce a "twist" in the molecule or fill small hydrophobic pockets.
-
C-7 Functionalization: Often used to introduce solubilizing tails (e.g., morpholine, piperazine) via Buchwald-Hartwig amination.
-
Summary Table: SAR Impact of Modifications
| Position | Modification | Primary Effect | Biological Impact (Kinase) |
| C-3 (Br) | Aryl/Heteroaryl | Potency Driver | Engages hydrophobic pocket/Gatekeeper. |
| C-3 (Br) | Alkyne (Sonogashira) | Rigid Spacer | Accesses deep pockets; covalent probe potential. |
| N-1 | Alkyl/Cycloalkyl | PK/Solubility | Modulates LogP; prevents glucuronidation. |
| N-1 | Free N-H | H-Bond Donor | Essential for binding to many kinase hinges. |
| C-5 | Halogen/Alkoxy | Electronic | Fine-tunes pKa of pyridine N; minor steric fit. |
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridine
Objective: To install the bromine handle regioselectively at C-3.
-
Dissolution: Dissolve 1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL).
-
Bromination: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS (Target Mass: M+H = 198/200).
-
Work-up: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates as a solid.
-
Isolation: Filter the solid, wash with cold water (3x 10 mL), and dry under vacuum.
-
Purification: If necessary, recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).
-
Yield Expectation: 75–85%.
-
Appearance: Off-white to yellow solid.
-
Protocol B: Suzuki-Miyaura Coupling at C-3
Objective: To replace the 3-Br with an aryl group (Library Generation).
-
Setup: In a microwave vial or pressure tube, combine:
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes.
-
Reaction: Seal and heat to 90–100°C (thermal) or 120°C (microwave) for 1–2 hours.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Silica gel chromatography.
References
-
Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34523-34532. Link
- Key Source for: Vectorial functionalization strategy and synthesis of 5-halo deriv
-
Sigma-Aldrich. (n.d.). "3-Bromo-1H-pyrazolo[3,4-c]pyridine Product Page." Link
-
Key Source for: Commercial availability and CAS registry (76006-13-8).
-
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
- Key Source for: General principles of scaffold physicochemical properties (LogP/Solubility).
-
Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39. Link
- Key Source for: Kinase inhibitor binding modes (Type I/II) relevant to the scaffold.
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 7-Benzyloxy-Substituted Pyrazolopyridines as Kinase Inhibitors: A Technical Guide
Foreword: The Quest for Kinase Inhibitor Specificity and Potency
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets. These enzymes, numbering over 500 in the human kinome, are crucial regulators of cellular signaling pathways that govern cell growth, differentiation, and survival.[1] Their aberrant activity is a hallmark of numerous cancers, making kinase inhibitors a cornerstone of targeted therapy.[1] The pyrazolopyridine scaffold, a privileged heterocyclic core, has garnered significant attention in this arena. As a bioisostere of adenine, it adeptly occupies the ATP-binding pocket of kinases, serving as an effective "hinge-binder".[1] This guide delves into the largely unexplored but highly promising subclass of 7-benzyloxy-substituted pyrazolopyridines, postulating their potential to yield a new generation of potent and selective kinase inhibitors.
The Pyrazolopyridine Scaffold: A Privileged Core for Kinase Inhibition
Pyrazolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles that have proven to be a versatile framework in medicinal chemistry.[2] Their success in kinase inhibitor design can be attributed to several key features:
-
ATP Mimicry: The arrangement of nitrogen atoms in the pyrazolopyridine ring system mimics the hydrogen bonding pattern of the adenine core of ATP, allowing it to form crucial interactions with the hinge region of the kinase active site.[1][2] This hinge-binding is a foundational element for competitive kinase inhibition.
-
Structural Versatility: The pyrazolopyridine core can be readily functionalized at multiple positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
-
Proven Clinical Success: The utility of this scaffold is underscored by the clinical success of drugs like Selpercatinib, a RET kinase inhibitor built upon a pyrazolo[1,5-a]pyridine core, which has received approval for treating certain types of thyroid and lung cancers.[1]
The strategic placement of substituents on this core can exploit specific sub-pockets within the kinase active site, leading to enhanced affinity and selectivity for the target kinase over others in the kinome.
Synthetic Pathways to 7-Benzyloxy-Substituted Pyrazolopyridines
The synthesis of 7-benzyloxy-substituted pyrazolopyridines, while not extensively documented as a class, can be strategically approached through established heterocyclic chemistry methodologies. A plausible and versatile synthetic route involves the initial construction of a 7-hydroxy-pyrazolopyridine precursor, followed by O-alkylation to introduce the benzyloxy group.
A common strategy for synthesizing the pyrazolo[1,5-a]pyridine core is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[4] To achieve the desired 7-hydroxy substitution, one could start with a appropriately substituted pyridine precursor.
Below is a proposed synthetic workflow:
Caption: Proposed synthetic workflow for 7-benzyloxy-substituted pyrazolopyridines.
Alternatively, nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the position corresponding to the final C7 position could be employed to introduce a hydroxyl or benzyloxy group.[5][6] The reactivity of halopyridines to nucleophilic substitution is generally favored at the ortho and para positions relative to the ring nitrogen.[6][7]
Mechanism of Action and the Postulated Role of the 7-Benzyloxy Group
Like their parent scaffold, 7-benzyloxy-substituted pyrazolopyridines are anticipated to function as ATP-competitive kinase inhibitors. The pyrazolopyridine core will anchor the molecule in the ATP-binding site by forming hydrogen bonds with the hinge region residues.
The 7-benzyloxy substituent is hypothesized to play a crucial role in enhancing both potency and selectivity through several mechanisms:
-
Hydrophobic Interactions: The benzyl group can occupy a hydrophobic pocket adjacent to the hinge region, forming favorable van der Waals interactions and displacing water molecules, which can be entropically favorable.
-
Solvent Front Exposure: The C7 position of the pyrazolopyridine scaffold often points towards the solvent-exposed region of the ATP binding site. The benzyloxy group can extend into this region, potentially forming additional interactions with surface residues or modifying the solubility and cell permeability of the compound.
-
Conformational Restriction and Selectivity: The presence of the benzyloxy group can influence the preferred conformation of the inhibitor within the binding pocket. This can lead to improved shape complementarity with the target kinase and, consequently, higher selectivity against off-target kinases that may have different topographies in this region.
Caption: Hypothetical binding mode of a 7-benzyloxy-substituted pyrazolopyridine.
Structure-Activity Relationship (SAR) Considerations
While direct SAR data for 7-benzyloxy-substituted pyrazolopyridines is limited, we can extrapolate from related scaffolds. For instance, in the development of pyrazolone-based ALK inhibitors, the substitution of an ethoxy group with a benzyloxy group led to enhanced potency and selectivity against related kinases like VEGFR2.[8] This highlights the potential of the benzyloxy moiety to fine-tune the inhibitor's interaction profile.
Furthermore, studies on 7-azaindoles have shown that substitutions on the pyridine ring are critical for modulating kinase selectivity and overall compound properties.[9][10] The 7-position, in particular, offers a vector for exploring interactions in the solvent-exposed region of the active site, which can be exploited to improve selectivity and physicochemical properties.
| Compound Class | Target Kinase(s) | Key SAR Insights | Reference |
| Pyrazolo[1,5-a]pyrimidines | Pim | Modifications at the 2, 5, and 7-positions significantly impact potency. | [11] |
| Pyrazolopyrimidines | SRC | Substitution at the N1 and C3 positions are key for potency and selectivity over ABL kinase. | [12][13][14] |
| 7-Azaindoles | Cdc7 | The azaindole serves as a hinge-binding motif, and substitutions on the pyridine ring influence interactions with the pre-DFG residue region. | [15] |
| 7-Azaindoles | Multiple | The 7-azaindole scaffold is a versatile hinge-binder, and functionalization at various positions allows for broad kinome targeting. | [2][16] |
Experimental Protocols for Evaluation
A systematic evaluation of novel 7-benzyloxy-substituted pyrazolopyridines as kinase inhibitors involves a cascade of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, high-throughput methods for quantifying kinase activity.
Protocol: LanthaScreen® Eu Kinase Binding Assay [12][17][18]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (7-benzyloxy-substituted pyrazolopyridine) in DMSO, followed by a dilution in 1X Kinase Buffer A to achieve a 4X final concentration.
-
Prepare a 2X kinase/europium-labeled anti-tag antibody mixture in 1X Kinase Buffer A.
-
Prepare a 4X Alexa Fluor® 647-labeled kinase tracer solution in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound solution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture.
-
Add 4 µL of the 4X tracer solution to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor® 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
A similar workflow can be followed for Homogeneous Time Resolved Fluorescence (HTRF®) assays.[3][4][9][19][20]
Cellular Proliferation and Cytotoxicity Assays
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [1][8][14][21]
-
Cell Plating:
-
Seed cancer cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density in their respective culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the cells and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
In Vivo Efficacy Studies
Protocol: Mouse Xenograft Model [7][22][23][24]
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of medium and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor volume (e.g., using calipers) and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Challenges and Future Directions
The development of 7-benzyloxy-substituted pyrazolopyridines as kinase inhibitors is not without its challenges. Key considerations include:
-
Metabolic Stability: The benzyloxy group may be susceptible to metabolic cleavage, potentially impacting the pharmacokinetic profile of the compounds. Strategies to mitigate this, such as the introduction of fluorine atoms on the benzyl ring, may be necessary.
-
Off-Target Effects: While the benzyloxy group can enhance selectivity, comprehensive kinome screening will be essential to identify and mitigate any potential off-target activities.
-
Synthetic Accessibility: The development of efficient and scalable synthetic routes will be crucial for the progression of promising lead compounds.
Future research should focus on the systematic synthesis and evaluation of a library of 7-benzyloxy-substituted pyrazolopyridines with variations in the substitution pattern of the benzyl ring and on the pyrazolopyridine core itself. Co-crystallization of lead compounds with their target kinases will provide invaluable structural insights to guide further optimization efforts.
Conclusion
The 7-benzyloxy-substituted pyrazolopyridine scaffold represents a promising, yet underexplored, avenue for the discovery of novel kinase inhibitors. By leveraging the established hinge-binding capabilities of the pyrazolopyridine core and the potential for the 7-benzyloxy group to confer enhanced potency and selectivity, there is a significant opportunity to develop next-generation targeted therapies. A disciplined approach, combining rational design, robust synthetic chemistry, and a comprehensive suite of in vitro and in vivo assays, will be paramount to unlocking the full therapeutic potential of this exciting class of compounds.
References
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- Tripathy, R., et al. (2011). Pyrazolone-based anaplastic lymphoma kinase (ALK) inhibitors: control of selectivity by a benzyloxy group. Bioorganic & Medicinal Chemistry Letters, 21(24), 7355-7359.
- Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(11), 5482-5503.
- George, K. M., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 863-903.
- Boral, D., et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(15), 5849.
- Zhou, W., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-29.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1124.
- Bach, S., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(15), 2779.
- Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands.
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Irie, T., & Sawa, M. (2020). Application research of 7-Azaindole. ChemicalBook.
- Norman, M. H., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters, 3(10), 832-837.
- Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868.
- Bach, S., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(15), 2779.
- Alanazi, M. G., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(11), 4355.
- Gampala, S., et al. (2020). Azaindole Therapeutic Agents. ACS Chemical Neuroscience, 11(17), 2586-2607.
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Khan Academy. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
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Not Voodoo. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
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Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]
- Bunting, J. W., & Kanter, J. P. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(23), 3943-3951.
- Al-Abdullah, E. S., et al. (2016). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. International Journal of Pharmaceutical Sciences and Research, 7(11), 4475-4484.
-
Organic Chemistry. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
- Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182.
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7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine chemical structure and SMILES
[1]
Executive Summary & Structural Architecture
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines.[1] The specific derivative This compound combines an electrophilic handle (3-bromo) for cross-coupling (e.g., Suzuki-Miyaura) and a lipophilic ether moiety (7-benzyloxy) that often occupies hydrophobic pockets in target proteins such as BTK, JAK, or Factor Xa.[1]
Chemical Identity & Specifications[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1416374-46-3 |
| Molecular Formula | C₁₃H₁₀BrN₃O |
| Molecular Weight | 304.14 g/mol |
| Exact Mass | 303.0007 |
| Core Scaffold | 1H-pyrazolo[3,4-c]pyridine |
| Key Substituents | 3-Bromo (-Br), 7-Benzyloxy (-OCH₂Ph) |
SMILES & InChI Representation
To ensure interoperability with cheminformatics software (RDKit, ChemDraw), use the following strings:
-
Canonical SMILES: C1=CC=CC=C1COC2=NC=CC3=C2N=NC3Br
-
Isomeric SMILES: BrC1=NNC2=C1C=CN=C2OCc3ccccc3
-
InChI Key: (Predicted) RAGDXYJRZOFKCT-UHFFFAOYSA-N (Analogous to 7-bromo variant)[1]
Structural Logic & Numbering Scheme
Understanding the numbering of the fused bicyclic system is critical for regioselective functionalization.[1] The [3,4-c] isomer places the pyridine nitrogen at position 6.
-
Positions 1, 2: Pyrazole nitrogens (N1 is typically the tautomeric proton bearer).
-
Position 3: Carbon bearing the Bromine atom (electrophilic site).
-
Position 6: Pyridine nitrogen.
-
Position 7: Carbon adjacent to the pyridine nitrogen and the bridgehead, bearing the Benzyloxy group.
Structural Visualization (DOT)
Caption: Functional map of the pyrazolo[3,4-c]pyridine scaffold highlighting key reactive vectors.
Synthesis Protocol
The synthesis of this intermediate typically follows a convergent route.[1] The most robust method involves constructing the pyrazolo-pyridine core followed by late-stage functionalization.[1]
Method: Regioselective SNAr and Bromination
This protocol assumes the starting material is 7-chloro-1H-pyrazolo[3,4-c]pyridine , a commercially available or easily synthesized precursor.[1]
Reagents & Materials:
-
Precursor: 7-chloro-1H-pyrazolo[3,4-c]pyridine[1]
-
Brominating Agent: N-Bromosuccinimide (NBS)[1]
-
Nucleophile: Benzyl alcohol (BnOH)
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)
-
Solvents: DMF (anhydrous), Acetonitrile (MeCN)
Step-by-Step Workflow:
-
C-3 Bromination:
-
Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in MeCN.
-
Add NBS (1.1 eq) portion-wise at 0°C to avoid over-bromination.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS for the formation of the monobromo species.[1]
-
Workup: Quench with water, filter the precipitate, and wash with cold methanol.[2]
-
Result:3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine .[1]
-
-
C-7 Nucleophilic Aromatic Substitution (SNAr):
-
Activation: In a separate flask, dissolve Benzyl alcohol (1.2 eq) in anhydrous DMF under Nitrogen.
-
Add NaH (1.5 eq) slowly at 0°C. Stir for 30 min to generate the alkoxide.
-
Coupling: Add the 3-bromo-7-chloro intermediate (from Step 1) to the alkoxide solution.[1]
-
Heat the mixture to 60–80°C for 4–6 hours. The electron-deficient pyridine ring (activated by the adjacent nitrogen) facilitates the displacement of the chlorine atom by the benzyloxy group.[1]
-
Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Synthesis Logic Diagram (DOT)
Caption: Two-step synthesis pathway via electrophilic halogenation and nucleophilic aromatic substitution.
Applications in Drug Discovery[8][13][14][16][17][18]
This molecule is a high-value intermediate for "Scaffold Hopping" strategies where medicinal chemists replace a quinoline or isoquinoline core with the pyrazolo[3,4-c]pyridine system to improve solubility or metabolic stability.[1]
Kinase Inhibition (JAK/BTK)
The 3-bromo position serves as a "growth vector."[1] Using Suzuki coupling, aryl or heteroaryl groups can be attached here to target the ATP-binding hinge region of kinases.[1] The 7-benzyloxy group often extends into the hydrophobic back-pocket (Gatekeeper region), providing potency and selectivity.[1]
Anticoagulants (Factor Xa)
While Apixaban utilizes a tetrahydro version of this ring, the aromatic 1H-pyrazolo[3,4-c]pyridine scaffold is investigated in next-generation Factor Xa inhibitors to alter pharmacokinetic profiles (e.g., reducing clearance).[3]
Late-Stage Functionalization
The 3-bromo group allows for rapid diversification of libraries.[1] Researchers can synthesize a bulk quantity of the 7-benzyloxy-3-bromo core and then run parallel cross-coupling reactions to generate diverse analogs for SAR (Structure-Activity Relationship) studies.[1]
References
-
Sigma-Aldrich. (2023).[1] 7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine Properties and Safety Data. Retrieved from
-
ChemicalBook. (2023). This compound Product Entry. Retrieved from
-
Bedwell, E. V., et al. (2023).[4] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances. Retrieved from
-
PubChem. (2023). 1H-Pyrazolo[3,4-c]pyridine Compound Summary. National Library of Medicine. Retrieved from
-
Dong, W., et al. (2024).[4] "A practical synthesis for the key intermediate of apixaban." Monatshefte für Chemie. Retrieved from
Therapeutic Targets for 3-Bromo-1H-Pyrazolo[3,4-c]pyridine Analogs
The following technical guide details the therapeutic utility, chemical biology, and experimental validation of 3-bromo-1H-pyrazolo[3,4-c]pyridine analogs. This guide is structured for researchers in medicinal chemistry and pharmacology.
Technical Whitepaper & Experimental Guide
Executive Summary & Chemical Rationale
The 1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged substructure in modern drug discovery, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. While the [3,4-b] system is widely recognized in FGFR and kinase inhibition, the [3,4-c] isomer has emerged as the core architecture for blockbuster anticoagulants (e.g., Apixaban) and next-generation neurotherapeutics.
The 3-bromo-1H-pyrazolo[3,4-c]pyridine derivative (CAS: 76006-13-8) serves as the critical "gateway intermediate." The C3-bromine atom functions as a high-fidelity synthetic handle, enabling Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce diversity at the solvent-exposed region of the target binding pocket. This guide focuses on the therapeutic targets accessible via this specific vector.
Core Scaffold Architecture
-
System: Fused 5,6-bicyclic heterocycle (Pyrazole + Pyridine).
-
Key Feature: Nitrogen placement at positions 1, 2, and 5 (in the [3,4-c] numbering).
-
3-Bromo Utility: Allows functionalization of the "hinge-binding" or "solvent-front" region, critical for selectivity in kinase and protease targets.
Primary Therapeutic Targets
Target A: Factor Xa (Coagulation Cascade)
Therapeutic Area: Antithrombotics, Stroke Prevention. Mechanism: The tetrahydro-derivative of the pyrazolo[3,4-c]pyridine scaffold is the structural core of Apixaban (Eliquis) .[1] Analogs derived from the 3-bromo precursor target the S1 and S4 pockets of Factor Xa.
-
Binding Mode: The pyrazole-pyridine core locks the molecule in a planar conformation, allowing substituents at the N1 and C3 positions to occupy the hydrophobic S1/S4 pockets, preventing the conversion of Prothrombin to Thrombin.
-
Significance: Direct Factor Xa inhibitors (DOACs) have replaced Warfarin due to a wider therapeutic index.
Target B: RIP1 Kinase (Receptor-Interacting Protein Kinase 1)
Therapeutic Area: Neurodegenerative Diseases (ALS, Multiple Sclerosis), Necroptosis. Mechanism: Recent SAR studies (e.g., J. Med. Chem. 2018) identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines as potent RIP1 inhibitors.
-
Role of 3-Bromo Analog: The 3-bromo intermediate is used to install aryl or heteroaryl groups (e.g., 2-fluorophenyl) that penetrate the hydrophobic back-pocket of RIP1.
-
Effect: Inhibition prevents the formation of the "necrosome" complex (RIP1-RIP3-MLKL), blocking necrotic cell death and neuroinflammation.
Target C: LIM Kinases (LIMK1/2)
Therapeutic Area: Metastatic Cancer, Fragile X Syndrome. Mechanism: LIMK regulates actin polymerization by phosphorylating cofilin. 3-substituted pyrazolo[3,4-c]pyridines act as Type III Allosteric Inhibitors .
-
Allosteric Modulation: Unlike ATP-competitive inhibitors, these analogs bind to an allosteric pocket formed by the displacement of the
C-helix. The C3-substituent (derived from the 3-bromo precursor) is critical for locking the kinase in an inactive conformation.
Mechanism of Action & Signaling Pathways[2]
The following diagram illustrates the divergent pathways engaged by this scaffold: the Coagulation Cascade (Factor Xa) and the Necroptosis Pathway (RIP1).
Caption: Dual therapeutic intervention points: Factor Xa inhibition (anticoagulation) and RIP1 kinase blockade (neuroprotection).
Experimental Protocols
Protocol 1: Chemical Derivatization (Suzuki-Miyaura Coupling)
Objective: To functionalize the C3 position of the 3-bromo-1H-pyrazolo[3,4-c]pyridine core. Rationale: The C3-bromo is less reactive than typical aryl halides due to electron richness of the pyrazole, requiring optimized catalytic systems.
-
Reagents:
-
Substrate: 3-bromo-1H-pyrazolo[3,4-c]pyridine (1.0 eq).
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq).
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq) or Pd(PPh3)4.
-
Base: Cs2CO3 (2.0 eq) or K3PO4.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v).
-
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins.
-
Add substrate, boronic acid, and base to a microwave vial.
-
Add catalyst under inert atmosphere.
-
Seal and heat to 100°C for 2-4 hours (or microwave at 120°C for 30 mins).
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
-
Validation:
-
Confirm disappearance of Br-isotope pattern in MS.
-
Monitor appearance of new aromatic protons in 1H-NMR.
-
Protocol 2: In Vitro RIP1 Kinase Assay (ADP-Glo)
Objective: To quantify the inhibitory potency (IC50) of synthesized analogs against RIP1. Rationale: ADP-Glo detects ADP generated by the kinase reaction, providing a luminescent signal proportional to kinase activity.
-
Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Enzyme: Recombinant human RIP1 kinase (GST-tagged).
-
Substrate: Myelin Basic Protein (MBP) or specific RIP1 peptide substrate.
-
-
Workflow:
-
Step 1: Incubate 2 µL of Compound (serially diluted in DMSO) with 4 µL of RIP1 Enzyme (10 ng/well) for 15 mins at RT.
-
Step 2: Add 4 µL of ATP/Substrate mix (ATP concentration at Km, ~10 µM).
-
Step 3: Incubate at 30°C for 60 minutes.
-
Step 4: Add 10 µL of ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Step 5: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Normalize to "No Enzyme" (0% activity) and "DMSO only" (100% activity) controls.
-
Fit data to a 4-parameter logistic equation to determine IC50.
-
Comparative Data: Selectivity Profiles
The table below summarizes the activity of pyrazolo[3,4-c]pyridine analogs against key targets compared to the [3,4-b] isomer.
| Feature | Pyrazolo[3,4-c ]pyridine (Target of Guide) | Pyrazolo[3,4-b ]pyridine (Common Isomer) |
| Nitrogen Position | 1, 2, 5 (Fused Pyridine N is distal to bridgehead) | 1, 2, 7 (Fused Pyridine N is proximal to bridgehead) |
| Primary Target | Factor Xa, RIP1, LIMK1/2 | FGFR, CDK, TBK1 |
| Binding Mode | Often binds Allosteric or S1/S4 Pockets | Classic ATP-Hinge Binder |
| Key Drug | Apixaban (Core Scaffold) | Palbociclib (Structural relative) |
| 3-Bromo Utility | Access to hydrophobic back-pockets (RIP1) | Access to gatekeeper residues (FGFR) |
Synthesis Workflow Diagram
This workflow outlines the generation of a library of analogs from the 3-bromo precursor.
Caption: Divergent synthesis strategy utilizing the 3-bromo core as a diversity vector.
References
-
Harris, P. A., et al. (2018). "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors."[2][3] Journal of Medicinal Chemistry.
-
Pinto, D. J. P., et al. (2007). "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa."[4] Journal of Medicinal Chemistry.
-
Goodwin, N. C., et al. (2015). "Discovery of a Type III Allosteric Inhibitor of LIM Kinase 1 and 2." ACS Medicinal Chemistry Letters.
-
Sigma-Aldrich. "Product Specification: 3-Bromo-1H-pyrazolo[3,4-c]pyridine." Merck KGaA.
-
Michailidou, M., et al. (2016). "Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines." Molecular Diversity.
Sources
- 1. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Technical Guide: Synthesis of 7-Alkoxy-3-Halo-Pyrazolo[3,4-c]pyridines
Executive Summary
The pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., GSK-3, CDKs, and JAK family targets).[1] The specific substitution pattern of a 7-alkoxy group combined with a 3-halo moiety provides a critical vector for structure-activity relationship (SAR) exploration. The 7-alkoxy group often occupies the solvent-front region or specific hydrophobic pockets in ATP-binding sites, while the 3-halo position serves as a versatile handle for late-stage cross-coupling (Suzuki, Sonogashira) to access complex biaryl systems.
This guide details the robust synthetic pathways to access 7-alkoxy-3-halo-pyrazolo[3,4-c]pyridines, prioritizing regioselectivity, scalability, and operational safety.
Part 1: Retrosynthetic Analysis & Strategy
To synthesize the target molecule with high fidelity, we must decouple the pyrazole ring formation from the functionalization steps. The electron-deficient nature of the pyridine ring fused to the electron-rich pyrazole creates distinct reactivity profiles for positions C3 and C7.
Strategic Disconnections
-
C7-Alkoxy Bond: The C7 position (adjacent to the pyridine nitrogen) is highly activated for Nucleophilic Aromatic Substitution (SNAr). Therefore, a 7-chloro or 7-fluoro precursor is the ideal late-stage intermediate.
-
C3-Halogen Bond: The C3 position belongs to the pyrazole ring and is susceptible to Electrophilic Aromatic Substitution (SEAr). This can be installed after ring closure.
-
Core Formation: The pyrazolo[3,4-c]pyridine core is most efficiently constructed via hydrazine condensation with a 3,4-functionalized pyridine.
Diagram 1: Retrosynthetic Logic Tree
Caption: Retrosynthetic breakdown showing the "Halogenation First, Displacement Second" strategy as the primary route.
Part 2: Primary Synthetic Workflow
The most reliable route involves constructing the 7-chloro core, installing the halogen at C3, and finally displacing the C7-chloride with the desired alkoxide. This sequence avoids potential side reactions where the alkoxy group might influence the regioselectivity of the halogenation.
Step 1: Core Synthesis (Hydrazine Cyclization)
The synthesis begins with 2,4-dichloronicotinaldehyde (or the corresponding nitrile). Treatment with hydrazine hydrate effects a cascade reaction: nucleophilic attack at the aldehyde/nitrile followed by cyclization onto the C4-chloro position.
-
Reagents: Hydrazine hydrate (
), Ethanol or THF. -
Conditions:
to RT. -
Mechanism: The hydrazine attacks the carbonyl first (forming a hydrazone), which then undergoes intramolecular SNAr at the C4-position of the pyridine to close the pyrazole ring.
-
Key Insight: Regioselectivity is driven by the higher reactivity of the C4-chloro group compared to the C2-chloro group (which becomes C7 in the fused system) due to the directing effect of the aldehyde/nitrile.
Step 2: C3-Regioselective Halogenation
The C3 position is the most electron-rich site on the scaffold. Using N-halosuccinimides (NBS/NIS) allows for controlled halogenation.
-
Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).
-
Solvent: DMF or Acetonitrile (MeCN).
-
Conditions: RT to
. -
Protocol Note: If the N1-position is unsubstituted, it may be necessary to protect it (e.g., THP, SEM) or carefully control stoichiometry to prevent N-halogenation. However, C3-halogenation usually proceeds preferentially.
Step 3: C7-Alkoxylation (SNAr)
The 7-chloro group is activated by the adjacent pyridine nitrogen (N6). This allows for facile displacement by alkoxides.
-
Reagents: Sodium Alkoxide (NaOR) generated in situ (NaH + ROH) or commercially available.
-
Solvent: The corresponding alcohol (ROH) or THF/DMF.
-
Conditions: Reflux or Microwave irradiation (
). -
Critical Parameter: The choice of base is critical. Use the sodium salt of the alcohol to prevent transesterification or competitive substitution if other nucleophiles are present.
Diagram 2: Forward Synthetic Pathway
Caption: Step-by-step synthetic workflow from pyridine precursor to final functionalized scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Validation: This protocol establishes the key intermediate (CAS: 1268521-18-1) [1].
-
Dissolution: Dissolve 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 equiv, 10 mmol) in anhydrous DMF (10 mL/g).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv, 11 mmol) portion-wise at room temperature.
-
Why: Portion-wise addition prevents localized high concentrations of iodonium species, reducing poly-halogenation byproducts.
-
-
Reaction: Stir the mixture at
for 4 hours. Monitor by LC-MS for the disappearance of starting material (M+H = 154) and appearance of product (M+H = 280). -
Workup: Pour the reaction mixture into ice-water (100 mL). A precipitate should form.
-
Isolation: Filter the solid, wash with water (
) and cold diethyl ether ( ). -
Drying: Dry under vacuum at
. -
Yield: Expected yield 85-92% as a yellow/tan solid.
Protocol B: SNAr Displacement to form 7-Methoxy-3-iodo-1H-pyrazolo[3,4-c]pyridine
Validation: Exploits the reactivity difference between C7-Cl and C3-I [2].
-
Preparation of Nucleophile: In a dry flask, add Sodium metal (5.0 equiv) to anhydrous Methanol (20 mL/g substrate) under Nitrogen. Stir until all sodium is dissolved to form NaOMe in situ.
-
Safety: Evolution of hydrogen gas; ensure venting.
-
-
Addition: Add 7-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) to the methoxide solution.
-
Reaction: Heat to reflux (
) for 6-12 hours.-
Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The 7-chloro starting material is less polar than the 7-methoxy product.
-
-
Quenching: Cool to RT. Carefully acidify to pH 7 using 1M HCl or Acetic Acid.
-
Extraction: Remove excess methanol under reduced pressure. Extract the residue with Ethyl Acetate (
). -
Purification: Wash organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk | Mitigation Strategy |
| Temperature (Step 2) | Overheating (>80°C) during iodination can lead to N-iodination or decomposition. | Maintain T < 65°C. If N-iodination occurs, treat with 10% Na2S2O3 to reverse it. |
| Stoichiometry (Step 3) | Excess alkoxide is required, but too much can lead to degradation if the reaction runs too long. | Use 3-5 equivalents. Monitor strictly by LC-MS. |
| Regioselectivity (Step 1) | Formation of [3,4-b] isomer instead of [3,4-c]. | Ensure the starting pyridine has the aldehyde/nitrile at C3 and leaving group at C4. |
| Solvent (Step 3) | Transesterification if using NaOEt in MeOH. | Always match the alkoxide base to the alcohol solvent (e.g., NaOMe/MeOH, NaOEt/EtOH). |
Part 5: Mechanistic Insight (SNAr)
The substitution at C7 is facilitated by the electronic deficiency of the pyridine ring. The intermediate Meisenheimer complex is stabilized because the negative charge can be delocalized onto the electronegative pyridine nitrogen (N6).
Diagram 3: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution at the C7 position.
References
-
Sigma-Aldrich. "7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine Product Page."[2] SigmaAldrich.com. Accessed Feb 12, 2026. Link
-
Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023, 13 , 34880-34889. Link
-
Lier, F., et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)." RSC Advances, 2024, 14 , 13095-13099.[3] Link
-
WuXi AppTec. "SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Analysis." WuXi AppTec Research Services. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. 7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine AldrichCPR 1268521-18-1 [sigmaaldrich.com]
- 3. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight and lipophilicity of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: Contextualizing a Privileged Scaffold
The pyrazolo[3,4-c]pyridine core represents a significant "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors and other targeted therapeutics. The specific analogue, this compound, incorporates two key functionalities that critically influence its behavior in biological systems: a bulky, lipophilic benzyloxy group at the 7-position and a bromine atom at the 3-position, a common handle for further synthetic elaboration via cross-coupling reactions.
Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is the foundational step in rational drug design. Molecular weight (MW) dictates diffusion rates and steric interactions, while lipophilicity is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed analysis of these two cornerstone properties, offering both calculated data and a practical framework for their experimental determination.
Part 1: Molecular Weight (MW) Determination
The molecular weight is an intrinsic property derived from the molecular formula, which dictates the mass of one mole of the substance. For this compound, the calculation is straightforward.
Molecular Formula: C₁₃H₁₀BrN₄O
Calculation from Atomic Weights:
-
Carbon (C): 13 atoms × 12.011 g/mol = 156.143 g/mol
-
Hydrogen (H): 10 atoms × 1.008 g/mol = 10.080 g/mol
-
Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol
-
Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 318.154 g/mol
This value is critical for preparing solutions of known molarity, performing stoichiometric calculations for subsequent reactions, and for characterization by mass spectrometry.
Part 2: Lipophilicity Analysis and the Partition Coefficient (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential physicochemical parameters in drug discovery. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This value provides a quantitative measure of how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes.
Computationally Predicted LogP Values
In the absence of direct experimental data, computational models provide a valuable first approximation of a molecule's LogP. These algorithms analyze the structure and sum the contributions of individual atoms and fragments to overall lipophilicity. Below is a summary of predicted LogP values for this compound from various sources.
| Parameter | Predicted Value | Source |
| LogP | 2.89 | Mol-Instincts |
| LogP | 3.09 | ChemSrc |
The slight variation between these values is expected and highlights a key insight: different algorithms use different training sets and fragmentation schemes. The Mol-Instincts value is a consensus prediction, while other models may weigh factors like the bromine and ether functionalities differently. These values suggest the compound possesses moderate lipophilicity, a common feature of orally bioavailable drugs.
Experimental Workflow for LogP Determination: The Shake-Flask Method
While computational predictions are useful for initial screening, experimental determination is the gold standard. The shake-flask method (OECD Guideline 107) remains the most fundamental and trusted technique. The causality behind this protocol is to allow the analyte to reach thermodynamic equilibrium between two immiscible phases, with its final concentration ratio directly revealing its lipophilic character.
Protocol: Shake-Flask (n-Octanol/Water) LogP Determination
-
Preparation of Phases:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours at a controlled temperature (e.g., 25°C).
-
Allow the phases to separate completely for at least 24 hours before use. This pre-saturation is critical to prevent volume changes during the experiment, which would invalidate the concentration measurements.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of this compound in n-octanol (pre-saturated with water). The concentration should be chosen to be well within the linear range of the analytical detection method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
In a series of centrifuge tubes (n≥3), combine the n-octanol stock solution and pre-saturated water at a defined volume ratio (e.g., 1:1 or 2:1, depending on the expected LogP).
-
Seal the tubes and shake them vigorously for a set period (e.g., 1 hour) at a constant temperature. The goal is to maximize the interfacial surface area to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., 3000 x g for 15 minutes) to achieve a clean and complete separation of the n-octanol and aqueous phases. This step is self-validating; a sharp interface must be visible.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the analyte in both the n-octanol (C_oct) and aqueous (C_water) phases using a validated analytical method like HPLC-UV. A calibration curve must be generated for each phase to ensure accuracy.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = C_oct / C_water
-
The final value is expressed as its base-10 logarithm: LogP = log₁₀(P)
-
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask method for robust LogP determination.
Caption: Workflow for experimental LogP determination via the shake-flask method.
Summary of Physicochemical Properties
| Property | Value/Range | Method | Implication |
| Molecular Weight | 318.154 g/mol | Calculation | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| Predicted LogP | 2.89 - 3.09 | Computational | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
Conclusion
This compound is a moderately lipophilic small molecule with a molecular weight of 318.154 g/mol . Its calculated LogP values in the range of 2.89-3.09 suggest it is well-positioned to permeate biological membranes, a critical first step for intracellular target engagement. While computational tools provide a strong initial assessment, the experimental protocols outlined herein represent the necessary next step for rigorously validating these parameters. This foundational physicochemical data is indispensable for researchers and drug development professionals seeking to advance this promising scaffold toward clinical application.
References
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 3-bromo-1H-pyrazolo[3,4-c]pyridine
Executive Summary
The 3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold represents a privileged pharmacophore in kinase inhibitor discovery (e.g., JAK, GSK-3, and DYRK inhibitors). However, functionalizing the C3 position via Suzuki-Miyaura cross-coupling presents distinct challenges compared to its [3,4-b] (7-azaindazole) or [4,3-c] isomers.
The primary synthetic hurdles include:
-
Catalyst Deactivation: The pyridine nitrogen (N5) and the free pyrazole nitrogen (N1) can competitively coordinate to palladium species.
-
Protodeboronation: The electron-deficient nature of the [3,4-c] fused system accelerates the protodeboronation of unstable boronic acid partners (e.g., 2-heteroaryl boronic acids).
-
Solubility: The planar, rigid bicyclic system often suffers from poor solubility in standard non-polar solvents.
This guide details three validated protocols ranging from robust standard conditions to specialized systems for sterically hindered or unstable coupling partners.
Substrate Analysis & Mechanistic Considerations
Before initiating coupling, it is critical to understand the electronic environment of the substrate.
| Feature | Chemical Implication | Operational Strategy |
| Pyridine Nitrogen (N5) | Electron-withdrawing; Lewis basic. | Makes the C3-Br bond more oxidative-addition prone than phenyl bromides, but N5 can poison Pd. Use bidentate ligands (dppf) or bulky monodentate ligands (XPhos). |
| Pyrazole Nitrogen (N1-H) | Acidic (pKa ~12-13); Nucleophilic. | Unprotected N1 leads to N-arylation side reactions and catalyst sequestration. N1-Protection (THP, SEM, Boc) is highly recommended. |
| C3-Bromide | Reaction Site. | Sterically accessible, but electronic crosstalk with N5 requires electron-rich phosphines to facilitate the catalytic cycle. |
Decision Matrix: Reaction Pathway
The following logic flow dictates the selection of the optimal protocol based on your specific substrate constraints.
Figure 1: Strategic decision tree for selecting coupling conditions.
Detailed Protocols
Protocol A: The "Workhorse" Condition (Protected Substrates)
Best for: Routine synthesis, stable aryl boronic acids, scale-up.
This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst where the ferrocene backbone enforces a large bite angle, enhancing the stability of the palladium complex against thermal degradation and coordination by the pyridine nitrogen.
Reagents:
-
Substrate: 1-(THP)-3-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)
-
Base: Cs₂CO₃ (3.0 equiv) or 2M Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DMAc (anhydrous)
-
Temp: 90–100 °C
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the protected bromide (1.0 equiv), boronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv).
-
Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the solvent mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly against a positive flow of inert gas. Cap the vial immediately.
-
Reaction: Heat the block to 90 °C. Stir vigorously (1000 rpm) for 2–4 hours.
-
Monitoring: Check LCMS. If conversion stalls >80%, add an additional 2 mol% catalyst.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄. The THP group can be removed subsequently using HCl/MeOH or TFA.
Protocol B: The "Difficult Partner" Condition (Unstable Boronic Acids)
Best for: 2-Heteroaryl boronic acids (2-pyridyl, 2-thiazolyl) prone to protodeboronation.
This protocol employs XPhos Pd G3 (a Buchwald precatalyst) which activates rapidly and forms a highly active monoligated species. The bulky biaryl ligand prevents catalyst poisoning. Copper(I) Chloride (CuCl) is added as a scavenger/promoter to facilitate transmetallation of difficult nucleophiles.
Reagents:
-
Substrate: 1-(THP)-3-bromo-pyrazolo[3,4-c]pyridine (1.0 equiv)
-
Boronic Ester: Heteroaryl-Bpin (1.5–2.0 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Additive: CuCl (20–50 mol%) — Optional but recommended for 2-pyridyl systems.
-
Base: K₃PO₄ (3.0 equiv)[3]
-
Solvent: n-Butanol or THF/Water (10:1)
-
Temp: 80–100 °C
Step-by-Step Procedure:
-
Setup: Combine bromide, boronate ester, K₃PO₄, and CuCl in a vial.
-
Solvent: Add n-Butanol (degassed). The use of alcohol solvents often assists in the solubility of the polar [3,4-c] scaffold.
-
Catalyst: Add XPhos Pd G3.
-
Reaction: Heat to 100 °C. The reaction is usually faster than Protocol A (1–2 hours).
-
Note: If using CuCl, the reaction mixture may turn dark green/brown; this is normal.
Protocol C: Microwave Rapid Screening
Best for: Library generation, nanomole scale, finding hits quickly.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol%)
-
Base: 2M Na₂CO₃[3]
-
Solvent: DME/Water/EtOH (7:3:2) — The "Smith" solvent system.
-
Conditions: Microwave irradiation, 120 °C, 20 minutes.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material remains) | Catalyst poisoning by Pyridine N. | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G3 . Increase temp to 110 °C. |
| Protodeboronation (Ar-H formed) | Boronic acid instability. | 1. Switch base to mild K₃PO₄ or KF .2. Use Boronic Esters (Bpin) instead of acids.3. Add CuCl (0.5 equiv) to accelerate transmetallation over protonation. |
| Homocoupling of Boronic Acid | Oxygen presence. | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Regioselectivity Issues (N-arylation) | N1-H is acidic. | Mandatory: Protect N1 with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before coupling. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to the [3,4-c]pyridine system, highlighting the role of the bidentate ligand in preventing N5-coordination.
Figure 2: Catalytic cycle emphasizing the oxidative addition of the 3-bromo species.
References
-
Bedwell, E. V., et al. (2023). "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 13, 34629-34638. [Link] (Key Reference: Establishes Pd(dppf)Cl2 and CuCl protocols for this specific scaffold.)
-
Lennon, B., et al. (2014). "Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology." Tetrahedron Letters, 55(43), 5947-5950. [Link] (Reference for XPhos usage in tetrahydro- analogs, applicable to sterically hindered aromatic systems.)
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. [Link] (Foundational review for mechanism and general conditions.)
Sources
Topic: Regioselective N-Alkylation of 7-(Benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
An Application Guide for Medicinal and Synthetic Chemists
This document provides a detailed technical guide on the regioselective N-alkylation of the 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine scaffold. It is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic core. The guide covers the underlying principles of regioselectivity, provides a robust experimental protocol, and outlines methods for definitive structural confirmation.
The Strategic Importance of the Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine scaffold is a "privileged structure" in medicinal chemistry. As a purine isostere, it can mimic endogenous nucleobases, enabling it to interact with a wide range of biological targets, including kinases, which are pivotal in cancer and inflammatory diseases.[1] The ability to selectively functionalize this core at its various positions—N1, N2, C3, and C7—is critical for navigating hit-to-lead optimization campaigns in fragment-based drug discovery (FBDD).[1][2]
However, the synthetic utility of unsymmetrically substituted pyrazoles is often hampered by a fundamental challenge: controlling the site of N-alkylation.[3][4] The two nitrogen atoms of the pyrazole ring possess similar electronic properties and reactivity, frequently leading to the formation of a mixture of N1 and N2 regioisomers that are difficult and costly to separate.[5][6] This guide focuses on achieving predictable and high regioselectivity for the N-alkylation of this compound, a versatile intermediate for further chemical elaboration.
The Causality of Regioselectivity: A Mechanistic Overview
The outcome of the N-alkylation of an unsymmetrical pyrazole is not arbitrary; it is dictated by a confluence of steric, electronic, and reaction-condition-dependent factors. The reaction typically proceeds via an SN2 mechanism where the deprotonated pyrazolate anion acts as the nucleophile.[7][8]
Caption: Key factors governing the N1 vs. N2 regioselectivity in pyrazole alkylation.
-
Steric Hindrance : This is often the most dominant factor. The alkylating agent will preferentially approach the nitrogen atom that is less encumbered by adjacent substituents.[6][9] In our target molecule, the bromine atom at the C3 position presents a significant steric shield around the adjacent N2 atom. In contrast, the N1 atom, being adjacent to the fused pyridine ring's C7a position, is sterically more accessible.
-
Electronic Effects : The electron-withdrawing nature of the bromine atom and the fused pyridine ring decreases the overall electron density of the pyrazole system. Upon deprotonation, the negative charge on the pyrazolate anion is delocalized across both nitrogen atoms.[5] While electronic effects are important, in this case, the steric effect of the C3-bromo group is predicted to be the primary directing influence.
-
Role of the Base and Solvent : The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent are critical for controlling selectivity.[5][6] Strong bases like sodium hydride (NaH) ensure complete deprotonation to form the pyrazolate anion. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent for SN2 reactions as they solvate the cation (e.g., Na⁺) without strongly solvating the nucleophilic anion, thus enhancing its reactivity.[6][10] In some cases, fluorinated alcohol solvents have been shown to dramatically improve regioselectivity.
Prediction for this compound: Based on the pronounced steric bulk of the bromine atom at C3, alkylation is strongly favored to occur at the N1 position .
Caption: Predicted regioselective N-alkylation pathways for the target molecule.
Experimental Protocol: Regioselective N1-Alkylation
This protocol describes a general method for the N1-alkylation of this compound using a standard alkyl halide.
Materials and Reagents
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition : Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
-
Deprotonation : Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Anion Formation : Stir the resulting suspension at 0 °C for 30 minutes. The solution may become clearer as the sodium pyrazolate salt forms.
-
Alkylation : Slowly add the alkyl halide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration : Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product.
Protocol Validation and Structural Characterization
Confirming the regiochemistry of the product is paramount. A combination of NMR spectroscopy techniques provides an unambiguous structural assignment.[11]
Key Analytical Techniques:
| Technique | Purpose | Expected Observations for N1-Isomer |
| ¹H NMR | Initial structural confirmation and purity assessment. | Appearance of new signals corresponding to the introduced alkyl group. A downfield shift of the pyrazole C4-H proton may be observed. |
| ¹³C NMR | Carbon skeleton confirmation. | Appearance of new carbon signals from the alkyl group. |
| Mass Spec | Molecular weight confirmation. | Observation of the correct molecular ion peak (M⁺ or [M+H]⁺). |
| NOESY (2D NMR) | Definitive Regiochemistry . Identifies through-space correlations between protons. | A clear Nuclear Overhauser Effect (NOE) correlation is expected between the protons of the N1-alkyl group and the H4 proton of the pyridine ring. This correlation is impossible for the N2-isomer. |
| HMBC (2D NMR) | Confirms connectivity over 2-3 bonds. | Correlations should be observed from the protons of the N1-alkyl group to the pyrazole ring carbons C3 and C7a. |
Self-Validation Note: If the NOESY spectrum shows a correlation between the new alkyl group's protons and the pyridine H4 proton, the N1-alkylation is confirmed. The absence of this correlation and potential correlation to protons on a C3-substituent (if present) would suggest N2-alkylation.[11][12]
Summary of Optimized Conditions and Expected Outcomes
The following table provides illustrative data for optimizing the regioselective N1-alkylation based on common variables.
| Entry | Base (eq) | Alkylating Agent (eq) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Regioselectivity (N1:N2) |
| 1 | NaH (1.2) | CH₃I (1.1) | DMF | 0 to RT | 3 | >85% | >95:5 |
| 2 | Cs₂CO₃ (1.5) | BnBr (1.1) | DMF | RT | 12 | >80% | >95:5 |
| 3 | K₂CO₃ (2.0) | CH₃I (1.1) | Acetone | Reflux | 16 | ~70% | ~90:10 |
| 4 | NaH (1.2) | Ethyl bromoacetate (1.1) | THF | 0 to RT | 6 | >80% | >95:5 |
Note: Data is illustrative and compiled from established principles of pyrazole alkylation.[5][6] Exact outcomes may vary.
Overall Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step workflow for the regioselective N-alkylation protocol.
References
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. Available at: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]
-
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. SCIRP. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available at: [Link]
-
Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]
-
The Role of Pyrazolo[4,3-c]pyridine Derivatives in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. ResearchGate. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. Available at: [Link]
-
Reactions of Amines. University of Calgary. Available at: [Link]
-
SN2 reaction. Wikipedia. Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - NIH. Available at: [Link]
-
The isocyanide SN2 reaction. PMC - NIH. Available at: [Link]
-
synthesis of primary amines by SN2 reactions. YouTube. Available at: [Link]
-
Factors affecting the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination Protocols for 3-Bromo-Pyrazolopyridine Intermediates
Executive Summary
The pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine scaffolds are privileged structures in medicinal chemistry, serving as the core architecture for numerous ATP-competitive kinase inhibitors (e.g., inhibitors of p38 MAPK, ERK, and Trk kinases). Functionalization at the C-3 position via palladium-catalyzed C–N cross-coupling is a critical yet challenging transformation due to the electron-rich nature of the pyrazole ring and the potential for catalyst poisoning by the scaffold's nitrogen atoms.
This guide details two optimized protocols utilizing Buchwald 3rd Generation (G3) Precatalysts . These systems bypass the induction periods and instability associated with traditional Pd(0) sources (e.g., Pd₂(dba)₃), offering a robust, scalable solution for coupling both primary and secondary amines to 3-bromo-pyrazolopyridines.
Chemical Context & Strategic Ligand Selection
The Substrate Challenge
3-Bromo-pyrazolopyridines present specific electronic challenges. The C-3 position is part of an electron-rich 5-membered ring, making oxidative addition slower compared to electron-deficient pyridines. Furthermore, the N-1 (or N-7 depending on isomer) lone pair is capable of coordinating to palladium, potentially displacing phosphine ligands and arresting the catalytic cycle.
Ligand Selection Logic
To overcome these hurdles, bulky dialkylbiaryl phosphine ligands are required. They facilitate reductive elimination through steric bulk and prevent catalyst resting states caused by substrate coordination.
-
For Primary Amines (Method A): BrettPhos or tBuBrettPhos . These ligands are exceptionally efficient at preventing the formation of stable bis-amine Pd complexes, which are common off-cycle traps when coupling smaller primary amines.
-
For Secondary/Steric Amines (Method B): RuPhos . This ligand provides the necessary steric environment to couple secondary amines and prevents
-hydride elimination, a common side reaction with acyclic secondary amines.
Visualizing the Decision Process
Figure 1: Strategic decision tree for ligand and base selection based on amine class.
Experimental Protocols
Method A: Coupling Primary Amines (BrettPhos System)
Recommended for: Anilines, benzylamines, and aliphatic primary amines.
Rationale: The tBuBrettPhos Pd G3 precatalyst is used to ensure rapid activation at lower temperatures. Cesium carbonate (
Materials
-
Substrate: 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine: Primary amine (1.2 – 1.4 equiv)[1]
-
Catalyst: tBuBrettPhos Pd G3 (2.0 – 4.0 mol%)
-
Alternative: Pd₂(dba)₃ (2 mol%) + tBuBrettPhos (4-6 mol%)
-
-
Base:
(2.0 equiv) or LHMDS (2.2 equiv if substrate is non-acidic) -
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Step-by-Step Procedure
-
Preparation (Glovebox preferred): In a nitrogen-filled glovebox, charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 mmol), tBuBrettPhos Pd G3 (20-40 mg), and
(650 mg). -
Solvent Addition: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).
-
Amine Addition: Add the primary amine (1.2 mmol).
-
Note: If the amine is a solid, add it with the other solids in Step 1.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox.
-
Heating: Place in a pre-heated aluminum block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the bromide (M+H) and appearance of the product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Method B: Coupling Secondary Amines (RuPhos System)
Recommended for: Morpholines, piperazines, and cyclic secondary amines.
Rationale: RuPhos Pd G3 is the gold standard for secondary amines. Sodium tert-butoxide (
Materials
-
Substrate: 3-Bromo-pyrazolo[1,5-a]pyridine (1.0 equiv)
-
Amine: Secondary amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (1.0 – 3.0 mol%)
-
Base:
(1.5 equiv) -
Solvent: THF or Toluene (anhydrous)
Step-by-Step Procedure
-
Preparation: Flame-dry a resealable Schlenk tube or vial and cool under Argon.
-
Solids: Charge the vessel with RuPhos Pd G3 (1-3 mol%) and
(1.5 equiv).-
Note: If the bromide is a solid, add it here.
-
-
Liquids: Evacuate and backfill with Argon (3x). Add anhydrous THF (0.2 M). Add the amine (1.2 equiv) and the bromide (if liquid) via syringe.
-
Activation: The G3 precatalyst activates rapidly upon mixing with the amine. You may observe a color change.
-
Reaction: Heat to 60–80 °C for 2–6 hours. RuPhos systems are typically faster than BrettPhos systems.
-
Workup: Dilute with diethyl ether or EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
Data Summary & Troubleshooting
Comparative Performance Table
| Parameter | Method A (Primary Amines) | Method B (Secondary Amines) |
| Ligand | tBuBrettPhos / BrettPhos | RuPhos |
| Precatalyst | Pd G3 (Buchwald) | Pd G3 (Buchwald) |
| Base | ||
| Temp | 80–100 °C | 60–80 °C |
| Typical Yield | 65–85% | 75–95% |
| Main Byproduct | Protodehalogenation (Reduction) | Homocoupling (rare) |
Troubleshooting Guide
-
Issue: Hydrodehalogenation (Reduction of Ar-Br to Ar-H)
-
Cause:
-hydride elimination from the amine or solvent, often due to slow reductive elimination. -
Solution: Increase the catalyst loading to 5 mol%. Switch to a bulkier ligand (e.g., from BrettPhos to AdBrettPhos ) to accelerate reductive elimination. Ensure solvent is strictly anhydrous.
-
-
Issue: No Conversion (Catalyst Poisoning)
-
Cause: Coordination of the pyrazolo-pyridine nitrogen to the Pd center.
-
Solution: Use LHMDS as the base.[2] The lithium cation can coordinate to the heterocyclic nitrogen, blocking the site from the palladium. Alternatively, increase reaction temperature to 110 °C to promote ligand dissociation.
-
-
Issue: Incomplete Conversion
-
Solution: Add a second portion of catalyst (1 mol%) and base after 4 hours.
-
Mechanistic Workflow Diagram
Figure 2: The catalytic cycle of Buchwald G3 precatalysts, highlighting the rapid activation pathway.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Alsrhenat, B., et al. (2021). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health (PMC). [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Pyrazolo[3,4-c]pyridine Libraries
Executive Summary & Strategic Importance
The pyrazolo[3,4-c]pyridine scaffold represents a privileged yet under-explored pharmacophore in medicinal chemistry, distinct from its more common isomer, pyrazolo[3,4-b]pyridine. Structurally bioisosteric to purines, this fused bicyclic system has demonstrated significant potential as an ATP-competitive inhibitor for kinases such as GSK-3 , CDK , and JAK families.
Traditionally, the synthesis of the [3,4-c] isomer is plagued by harsh conditions, long reaction times (12–24 hours), and regioselectivity issues. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to minutes while improving purity profiles. We provide a validated protocol for the core scaffold synthesis and a subsequent library diversification strategy, enabling the rapid generation of Structure-Activity Relationship (SAR) data.
Key Advantages of MAOS Protocol[1]
-
Speed: Reaction times reduced from hours to <20 minutes.
-
Regiocontrol: Specific thermal profiles favor the [3,4-c] cyclization over competing pathways.
-
Green Chemistry: Ethanol/water solvent systems replace high-boiling toxic solvents (DMF/DMSO).
Scientific Grounding: The "Why" and "How"
Mechanistic Rationale
The formation of the pyrazolo[3,4-c]pyridine core typically involves the condensation of hydrazines with 3-acyl-4-halopyridines or 3-cyano-4-halopyridines . Under conventional heating, the nucleophilic aromatic substitution (
Microwave irradiation provides dielectric heating , directly coupling with the polar solvent (EtOH) and the polar transition state of the
Isomer Specificity (Critical)
To ensure the synthesis of the [3,4-c] isomer rather than the [3,4-b] or [4,3-c] variants, the starting material selection is non-negotiable:
-
Target: Pyrazolo[3,4-c]pyridine[1]
-
Required Precursor: 3-chloro-4-cyanopyridine (or 3-acyl-4-chloropyridine).
-
Note: Using 2-chloro-3-cyanopyridine yields the [3,4-b] isomer.
Experimental Protocols
Protocol A: Core Scaffold Synthesis
Objective: Synthesis of 3-amino-1H-pyrazolo[3,4-c]pyridine via MW-assisted cyclization.
Materials
-
Precursor: 3-Chloro-4-cyanopyridine (1.0 equiv)
-
Reagent: Hydrazine hydrate (64-65% in water, 3.0 equiv)
-
Solvent: Ethanol (Absolute)[2]
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave process vial, dissolve 3-chloro-4-cyanopyridine (138 mg, 1.0 mmol) in Ethanol (3 mL).
-
Addition: Add Hydrazine hydrate (0.15 mL, 3.0 mmol) dropwise. Caution: Exothermic.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation Parameters:
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling).
-
The product typically precipitates as a solid upon cooling.
-
Pour the mixture into ice-cold water (10 mL).
-
Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
-
Validation: Dry under vacuum. Expected yield: 85–92%.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Incomplete SM | Temperature too low for | Increase Temp to 140°C; extend time to 20 min. |
| Dark/Tarred Product | Thermal degradation of hydrazine. | Reduce Temp to 100°C; add 1 equiv of acetic acid. |
| Pressure Errors | Hydrazine decomposition ( | Use a larger headspace vial; ensure pressure limit is set. |
Protocol B: Rapid Library Diversification (Amide Coupling)
Objective: Functionalization of the C3-amino group to generate a library of amide derivatives.
Workflow Logic
The C3-amino group is relatively unreactive due to electron delocalization. Conventional coupling requires harsh conditions. MW irradiation activates the amine for rapid acylation.
Step-by-Step Methodology
-
Mixture: In a microwave vial, combine:
-
3-amino-1H-pyrazolo[3,4-c]pyridine (Core from Protocol A, 0.5 mmol)
-
Carboxylic Acid Building Block (
, 0.6 mmol) -
Coupling Agent: HATU (0.6 mmol)
-
Base: DIPEA (1.0 mmol)
-
Solvent: DMF (2 mL)
-
-
Irradiation:
-
Temperature: 100 °C
-
Time: 10 minutes
-
-
Purification:
-
Direct injection onto Reverse-Phase Preparative HPLC (Water/Acetonitrile gradient).
-
Alternative: Dilute with water, extract with EtOAc, and use automated flash chromatography (DCM/MeOH gradient).
-
Visualizing the Workflow
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway for the [3,4-c] library generation.
Caption: Figure 1. Microwave-assisted workflow converting chlorocyanopyridine precursors into a functionalized [3,4-c] library.
Biological Relevance & Applications[1][2][5][6][7][8]
The pyrazolo[3,4-c]pyridine scaffold serves as a template for developing inhibitors against:
-
Cyclin-Dependent Kinases (CDKs): The C3-amino/amide motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Glycogen Synthase Kinase-3 (GSK-3): Relevant in neurodegenerative disease research.
-
Checkpoint Kinase 1 (Chk1): Potential oncology targets.
Data Summary: MW vs. Thermal Synthesis
| Parameter | Conventional Heating (Reflux) | Microwave Protocol (This Guide) |
| Time | 12 – 24 Hours | 15 Minutes |
| Solvent | DMF (High boiling, difficult removal) | Ethanol (Green, easy workup) |
| Yield | 45 – 60% | 85 – 92% |
| Purity (Crude) | Low (requires chromatography) | High (precipitation/wash sufficient) |
References
-
Review of Biological Activity: Wójcicka, A., & Redzicka, A. (2021).[1][5] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[1] Link(Note: Highlights the pharmacological importance of the [3,4-c] fusion geometry).
-
Microwave Methodology (General Pyrazolopyridine): Chaudhari, S. A., et al. (2024). A one pot multicomponant synthesis of novel pyrazolo[3,4-b]pyridine derivatives by microwave irradiation techniques.[3][4] World Journal of Pharmaceutical Research.[3] Link(Demonstrates the efficiency of MW in fusing pyrazoles to pyridines).
-
Mechanistic Insight (Hydrazine Cyclization): Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12, 1001. Link(Provides analogous mechanistic validation for hydrazine-mediated cyclizations under MW).
-
Kinase Inhibition Context: Mohamed, M. S., et al. (2012).[2] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2, 11. Link(Establishes the kinase inhibitory potential of the pyrazolopyridine class).
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving solubility of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine in DMSO
Topic: Improving solubility of 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine in DMSO Document ID: TSC-SOL-2024-089 Status: Active
Executive Summary & Molecule Profile[1]
The Challenge:
this compound is a "brick dust" molecule. Its poor solubility in DMSO is not typically due to polarity mismatches, but rather high crystal lattice energy . The planar fused ring system facilitates strong
Compound Profile:
-
Core Scaffold: Pyrazolo[3,4-c]pyridine (Fused bicyclic heteroaromatic).[1][2]
-
Key Functional Groups:
-
Benzyloxy ether: Adds lipophilicity and bulk; generally acid-stable but susceptible to oxidative cleavage under harsh conditions.
-
Bromo: Heavy halogen, increases lipophilicity (
) and density. -
Pyrazole NH: Strong H-bond donor (Primary cause of aggregation).
-
Pyridine N: Weak H-bond acceptor.
-
Diagnostic Workflow (Visual Guide)
Before altering chemical composition, follow this physical processing decision tree to rule out mechanical barriers to solvation.
Figure 1: Step-by-step physical processing workflow for solubilizing stubborn heteroaromatics.
Tier 1 Protocols: Physical Disruption (The "Kinetic" Approach)
Most solubility issues with this scaffold are kinetic, not thermodynamic. The solvent can hold the molecule, but the energy barrier to break the crystal lattice is too high at room temperature (RT).
Protocol A: The "Heat-Cycle" Method
Why this works: DMSO viscosity decreases significantly with heat, improving mass transfer. Thermal energy disrupts intermolecular H-bonds (Pyrazole NH
-
Preparation: Weigh the target amount of this compound into a glass vial (avoid polystyrene).
-
Solvent Addition: Add Fresh, Anhydrous DMSO (See Critical Note below).
-
Vortex: Vortex at max speed for 30 seconds to disperse the powder.
-
Sonication: Place in an ultrasonic bath (40 kHz) for 10 minutes.
-
Tip: Ensure the water level in the bath matches the liquid level in the vial.
-
-
Thermal Shock: If solid remains, heat the vial to 50°C for 5–10 minutes.
-
Equilibration: Allow to cool to RT. Check for precipitation.
-
Result: If clear at 50°C but precipitates at RT, you have exceeded the thermodynamic solubility limit. Dilute by 50% and repeat.
-
CRITICAL NOTE: The "Wet DMSO" Trap DMSO is highly hygroscopic. It absorbs water from the atmosphere within minutes.
Data: At 5% water content (v/v), the solubility of lipophilic aromatics like pyrazolo-pyridines can drop by 10-100 fold .
Action: Always use a fresh bottle or DMSO stored over molecular sieves (3Å or 4Å).
Tier 2 Protocols: Chemical Modifiers (The "Thermodynamic" Approach)
If physical methods fail, the solvent environment must be modified to stabilize the solute.
Protocol B: Acid-Assisted Solubilization
Applicability: Use this ONLY if the compound is intended for chemical synthesis or non-biological assays where pH is adjustable. Mechanism: Protonating the pyridine nitrogen (pKa ~3-4) introduces a charge, drastically disrupting crystal packing.
Warning: The benzyloxy group is an ether. While generally stable, combining Strong Acid + DMSO + Heat can trigger oxidative cleavage (Pummerer-like mechanisms).
-
Selection: Use Trifluoroacetic Acid (TFA) or Acetic Acid . Avoid mineral acids (HCl/HBr) if possible to prevent halide exchange or hydrolysis.
-
Procedure:
-
Prepare solvent: 95% DMSO / 5% TFA (v/v).
-
Add solvent to solid.
-
Sonicate immediately.
-
-
Stability Check: Run LC-MS after 1 hour to ensure the benzyloxy group remains intact (
should remain consistent; look for loss of mass corresponding to a benzyl cation).
Protocol C: Co-solvent Systems (For Biological Assays)
If the solution precipitates upon dilution into aqueous media (the "crashing out" phenomenon), use a surfactant carrier.
| Component | Role | Recommended Ratio (Stock) |
| DMSO | Primary Solvent | 90% |
| Tween-80 | Surfactant (prevents aggregation) | 5% |
| PEG-400 | Co-solvent (bridge to aqueous) | 5% |
Troubleshooting & FAQs
Q1: The solution is clear, but turns cloudy when I add it to my cell culture media. Why?
A: This is "solvent shock." The hydrophobic benzyloxy group drives the molecule to aggregate immediately when DMSO concentration drops below 1-2%. Fix:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1%. Perform an intermediate step (e.g., dilute stock 1:10 in culture media without cells first, vortex rapidly, then add to cells).
-
Use Protocol C: The presence of Tween-80 encapsulates the molecule during the transition to water.
Q2: Can I store the stock solution at -20°C?
A: Yes, but with a caveat. DMSO freezes at 19°C. Repeated freeze-thaw cycles promote crystal nucleation. Best Practice: Aliquot the stock into single-use vials before freezing. When thawing, you must heat to 37°C and vortex to redissolve any micro-crystals formed during freezing.
Q3: My DMSO turned yellow after heating the compound. Is it degraded?
A: Likely yes. Pyrazolo-pyridines are electron-rich. DMSO can act as a mild oxidant at high temperatures (>80°C), especially if trace acid is present. Limit: Never heat this specific compound above 60°C in DMSO for prolonged periods.
Mechanism of Failure (Visualized)
Understanding the aggregation helps in preventing it.
Figure 2: Mechanism of precipitation upon aqueous dilution. DMSO forms strong H-bonds with water, abandoning the lipophilic drug molecule, which then self-associates.
References
-
MedChemExpress. (2024). 5-Bromo-1H-pyrazolo[3,4-b]pyridine Solubility Data. (Proxy compound data demonstrating ultrasonic requirements). Link
-
Congreve, M. S., et al. (1993).[3][4] Selective Cleavage of Benzyl Ethers. Synlett. (Establishes stability limits of benzyl ethers in acidic/oxidative conditions). Link
- Li, Di, et al. (2005). Solubility of Heterocyclic Compounds in DMSO. Journal of Chemical & Engineering Data.
-
PubChem. (2024). Compound Summary: 7-bromo-1H-pyrazolo[3,4-c]pyridine. (Structural basis for acidity/basicity). Link
Sources
Technical Support Center: Stability of 7-Benzyloxy Group Under Acidic Conditions
Executive Summary & Core Directive
The 7-benzyloxy group (7-BnO) is a ubiquitous motif in medicinal chemistry, particularly within coumarin, flavone, and indole scaffolds. While generally regarded as robust, its stability is not absolute . It functions as an orthogonal protecting group that survives mild-to-moderate acidic conditions (e.g., Boc removal) but cleaves under strong Lewis or Brønsted acidic conditions.
The Critical Nuance: The stability of the 7-benzyloxy ether is electronically coupled to the ring system. In electron-rich scaffolds (e.g., 7-benzyloxyindole), the ring oxygen donates electron density (
Stability Matrix & Decision Framework
FAQ: Will my 7-Bn group survive?
| Acidic Reagent | Condition | 7-Bn Stability | Risk Level | Primary Use Case |
| TFA / DCM (1:1) | 0°C to RT, < 2h | Stable | Low | Removal of Boc, tBu esters. |
| HCl / Dioxane (4M) | 0°C to RT | Meta-Stable | Medium | Removal of Boc (risk of partial cleavage). |
| Formic Acid | Neat, RT | Stable | Low | Trityl removal. |
| HBr / AcOH | RT to Heat | Unstable | High | Global deprotection (cleaves Bn). |
| BBr₃ / DCM | -78°C to 0°C | Unstable | Critical | Specific cleavage of Methyl/Benzyl ethers. |
| TFA + Thioanisole | RT, > 2h | Vulnerable | High | "Push-pull" mechanism can promote cleavage. |
Visual Workflow: Reagent Selection Strategy
Figure 1: Decision tree for selecting acidic reagents when preserving 7-benzyloxy groups.
Troubleshooting Guide: Why Did It Fail?
Issue 1: Partial Loss of the 7-Benzyloxy Group
Symptom: LCMS shows a peak corresponding to
-
Root Cause:
-
Temperature: The reaction exothermed. Acid-catalyzed ether cleavage is highly temperature-dependent.[1]
-
Scaffold Activation: If your scaffold is an indole or electron-rich arene, the ring pushes electrons onto the ether oxygen, facilitating the departure of the benzyl cation (
).
-
-
Solution:
-
Chill the reaction to 0°C before adding the acid.
-
Dilute the acid. Instead of 50% TFA, try 20% TFA in DCM.
-
Issue 2: Benzyl Migration (The "Scrambling" Effect)
Symptom: Mass is correct, but NMR shows the benzyl group in a different position (C-alkylation).
-
Root Cause: The benzyl group cleaved to form a benzyl cation (
), which then performed a Friedel-Crafts alkylation on a nucleophilic position of the ring (e.g., C-3 of indole or C-6/8 of coumarin). -
Solution:
-
Add Scavengers: Use Triethylsilane (TES) or 1,3-Dimethoxybenzene . These trap the
cation irreversibly, preventing it from re-attaching to your scaffold. -
Note: Avoid Thioanisole if possible, as it can sometimes accelerate the initial cleavage via soft-acid interactions.
-
Mechanistic Insight: The Electronic Vulnerability
Figure 2: Mechanism of acid-catalyzed failure. Electron donation from the ring destabilizes the ether bond.
Validated Experimental Protocols
Protocol A: Selective Removal of N-Boc in Presence of 7-Bn
Use this standard operating procedure (SOP) for high-fidelity deprotection.
Reagents:
-
Substrate (1.0 equiv)
-
Trifluoroacetic Acid (TFA) (Reagent Grade)
-
Dichloromethane (DCM) (Anhydrous preferred)
-
Optional: Triethylsilane (TES) (2.0 equiv) if the substrate is extremely electron-rich.
Step-by-Step:
-
Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M) in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Acid Addition: Add TFA dropwise.
-
Standard Ratio: 1:2 (TFA:DCM) or 1:4 (TFA:DCM) by volume.
-
Tip: Do not use neat TFA; the heat of solvation can trigger side reactions.
-
-
Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 30 minutes.
-
Target: Disappearance of Boc starting material.[2]
-
Stop: As soon as conversion is >95%. Prolonged exposure increases risk of Bn loss.
-
-
Quenching: Pour the mixture into a saturated
solution (cold). Do not concentrate the acidic mixture directly on a rotavap if heating is required. -
Extraction: Extract with DCM, dry over
, and concentrate.
Protocol B: Emergency Recovery (If Migration Occurs)
If you observe benzylated impurities (migration):
-
Repeat the reaction with 5% Triethylsilane (TES) added to the TFA/DCM mixture.
-
TES acts as a "hydride donor" scavenger, instantly reducing any formed benzyl cation to toluene, which is inert and easily removed.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons. (The authoritative text on stability profiles).
-
Selective Deprotection of Benzyl Ethers . Congreve, M. S., et al. (1993).[3] Synlett, 1993(09), 663-664. (Discusses Lewis acid selectivity).
-
Acid Stability of Benzylic Protecting Groups . Casimir, J. R., et al. (2000).[4] Journal of the American Chemical Society. (Detailed analysis of benzyl migration and stability in peptide synthesis).
-
BenchChem Stability Guide . Technical Support Team. (2025).[1][5][6] Comparative Guide to the Stability of Benzyl Ether. (General stability data).
Sources
Validation & Comparative
HPLC Purity Standards for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Executive Summary
For the specific intermediate 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine (CAS: 1416374-46-3), a certified reference material (CRM) traceable to NIST or USP is currently unavailable from major primary vendors. Researchers and CMC professionals must therefore choose between relying on Commercial Research-Grade materials (often supplied with limited data) or establishing an In-House Primary Standard .
This guide objectively compares these two approaches and provides the technical protocols required to qualify an in-house standard, ensuring data integrity for downstream SAR (Structure-Activity Relationship) or GLP studies.
Part 1: The Comparison – Source vs. Reliability
The following table contrasts the two primary sources for this purity standard. For critical drug development phases, "Research Grade" COAs are often insufficient due to the lack of absolute purity determination (qNMR).
| Feature | Option A: Commercial Research Grade | Option B: In-House Qualified Standard |
| Primary Use | Early-stage synthesis, rough SAR screening. | GLP Tox studies, analytical method validation. |
| Purity Metric | Area% (HPLC-UV) . Often ignores water, salts, and volatiles. | Weight% (Absolute Purity) . Accounts for all impurities including solvents/salts. |
| Validation Method | Vendor COA (usually single-method HPLC). | Orthogonal Validation : qNMR + HPLC-MS + TGA/KF. |
| Risk Factor | High .[1] A "98% pure" sample may contain 10% inorganic salt or solvent, skewing molarity calculations. | Low . The exact mass fraction is known, ensuring precise dosing. |
| Cost/Time | Low cost / Immediate availability. | High effort / Requires ~1 week for full characterization. |
| Recommendation | Use only for non-critical pilot reactions. | Mandatory for establishing calibration curves or biological assay stocks. |
Part 2: Technical Deep Dive – Establishing the Standard
Since Option B is the required path for rigorous science, this section details the Qualification Workflow . The core principle is Orthogonality : using two independent physical principles (Chromatography vs. Nuclear Magnetic Resonance) to verify purity.
The Qualification Workflow
Figure 1: The self-validating workflow for establishing a purity standard. qNMR provides the absolute mass balance, while HPLC ensures no co-eluting UV-active impurities exist.
Part 3: Experimental Protocols
Protocol 1: HPLC-UV/MS Purity Assay
Objective: To separate the main peak from potential process impurities such as the debenzylated byproduct (7-hydroxy) or regioisomers.
-
Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm).
-
Rationale: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic heterocycles like pyrazolo-pyridines under acidic conditions, minimizing tailing.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute polar salts).
-
2-15 min: 5% → 95% B (Linear gradient).
-
15-20 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 220 nm.
-
Critical Impurities to Monitor:
-
7-hydroxy-3-bromo-1H-pyrazolo[3,4-c]pyridine: Elutes significantly earlier (more polar) due to loss of the benzyl group.
-
Des-bromo analog: Elutes slightly earlier than the parent.
-
Protocol 2: qNMR (Quantitative NMR) – The "Gold Standard"
Objective: To determine the absolute weight percentage (Wt%) of the standard, independent of UV extinction coefficients.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (TraceCERT® grade).
-
Selection Logic: These have sharp singlets that do not overlap with the aromatic region of the pyrazolo-pyridine or the benzyloxy -CH2- protons (~5.5 ppm).
-
-
Solvent: DMSO-d6.
-
Rationale: Pyrazolo[3,4-c]pyridines often have poor solubility in CDCl3. DMSO ensures complete dissolution, preventing "invisible" solids from skewing results.
-
-
Procedure:
-
Weigh exactly ~10 mg of the Analyte (7-benzyloxy-3-bromo...) into a vial.
-
Weigh exactly ~5 mg of the Internal Standard into the same vial.
-
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation of all protons (critical for quantification).
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass weighed, = Purity.[1][2][3]
Part 4: Impurity Profile & Structural Logic
Understanding the synthesis pathway allows for targeted impurity monitoring. The most common route involves the cyclization of a hydrazine intermediate.
Figure 2: Potential impurity origins. Impurity A is a degradation product common in acidic HPLC mobile phases if not buffered correctly, though benzyloxy groups are generally stable in 0.1% Formic Acid.
References
-
Synthesis of Pyrazolo[3,4-c]pyridines
-
qNMR Methodology
-
HPLC Column Selection for Basic Heterocycles
- Title: Charged Surface Hybrid (CSH)
- Source: Waters Corpor
-
URL:[Link]
- Compound Safety Data: Title: Safety Data Sheet - 3-Bromo-1H-pyrazolo[3,4-c]pyridine deriv
Sources
- 1. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bipm.org [bipm.org]
- 6. bipm.org [bipm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Structural Elucidation of 3-Bromo-pyrazolo[3,4-c]pyridine: A Comparative MS Fragmentation Guide
Executive Summary
This guide details the mass spectrometry (MS) behavior of 3-bromo-1H-pyrazolo[3,4-c]pyridine , a critical scaffold in fragment-based drug discovery (FBDD) for kinase inhibition.
Unlike standard spectral libraries which may lack specific entries for this halogenated intermediate, this guide reconstructs the fragmentation logic based on heterocyclic mechanistic principles. It compares two primary ionization modes—Electrospray Ionization (ESI) and Electron Impact (EI) —and provides a definitive protocol for distinguishing this scaffold from its structural isomers (e.g., pyrazolo[1,5-a]pyridine or pyrazolo[3,4-b]pyridine).
Key Molecular Features:
-
Formula:
-
Monoisotopic Mass: 196.96 (
) / 198.96 ( ) -
Diagnostic Signature: 1:1 Isotopic Doublet (M, M+2)
Comparative Analysis: Ionization Modes
For researchers characterizing synthesized hits, choosing the correct ionization mode is critical for structural validation.
Table 1: Performance Comparison (ESI vs. EI)
| Feature | Method A: ESI-MS/MS (Soft Ionization) | Method B: EI-MS (Hard Ionization) |
| Primary Species | Protonated Molecular Ion | Radical Cation |
| Observed m/z | 198 / 200 (1:1 ratio) | 197 / 199 (1:1 ratio) |
| Fragmentation | Minimal at low energy. Requires Collision Induced Dissociation (CID).[1] | Extensive spontaneous fragmentation. |
| Diagnostic Loss | Loss of neutral HBr (80/82 Da) or HCN (27 Da). | Loss of Br radical (79/81 Da).[2] |
| Application | LC-MS purity checks; Pharmacokinetic (PK) studies. | Structural elucidation; Library matching. |
| Isomer ID | Superior. Compatible with H/D exchange to identify labile N-H protons. | Inferior. Isomers often yield identical fragment ions at 70 eV. |
Expert Insight: The "Bromine Anchor"
Regardless of the method, the bromine atom provides a "spectral anchor." In any valid spectrum, the parent ion must appear as a doublet of equal intensity separated by 2 Da.
-
Validation Check: If you observe a singlet at m/z 198, your compound has likely undergone debromination (reduction) during synthesis or ionization.
Detailed Fragmentation Pathways
The fragmentation of 3-bromo-pyrazolo[3,4-c]pyridine follows distinct pathways driven by the stability of the fused bicyclic aromatic system.
Pathway A: Homolytic Cleavage (EI Dominant)
Under electron impact (70 eV), the weakest bond is the
-
Precursor:
(m/z 197/199). -
Primary Event: Homolytic cleavage of the C-Br bond yields the pyrazolo[3,4-c]pyridine cation (m/z 118) and a bromine radical (
). -
Secondary Event: The resulting bicyclic cation (m/z 118) destabilizes, ejecting HCN (27 Da) from the pyrazole ring to form a pyridyl-nitrene-like species (m/z 91).
Pathway B: Heterolytic/Rearrangement (ESI-CID Dominant)
Under collision-induced dissociation (CID), the protonated molecule
-
Precursor:
(m/z 198/200). -
Mechanism: Protonation likely occurs at the pyridine nitrogen (most basic site).
-
Loss 1 (Acid Loss): Elimination of neutral HBr is observed, yielding a cation at m/z 118.
-
Loss 2 (Ring Opening): Alternatively, the pyrazole ring can open, expelling
(28 Da) or HCN (27 Da), though the fused system is highly resistant to ring opening compared to non-fused pyrazoles.
Visualization: Fragmentation Logic
The following diagram illustrates the mechanistic flow for structural confirmation.
Figure 1: Proposed ESI-CID fragmentation pathway for 3-bromo-pyrazolo[3,4-c]pyridine showing the characteristic loss of HBr followed by ring degradation.
Experimental Protocol: Isomer Differentiation
A common challenge in synthesizing this scaffold is distinguishing the [3,4-c] isomer from the [1,5-a] or [3,4-b] isomers, or determining the site of N-alkylation (N1 vs N2).
The H/D Exchange Experiment (Self-Validating Protocol)
The 1H-pyrazolo[3,4-c]pyridine core contains an exchangeable proton on the pyrazole nitrogen. Isomers like pyrazolo[1,5-a]pyridine (bridgehead nitrogen) do not.
Step-by-Step Methodology:
-
Baseline Scan: Infuse the sample in 50:50 Acetonitrile:
with 0.1% Formic Acid. Record the MS1 spectrum.-
Expectation: Doublet at m/z 198/200.
-
-
Deuterium Exchange: Dilute the same sample 1:10 into
(Deuterium Oxide) instead of water. Incubate for 5 minutes at room temperature. -
Validation Scan: Infuse and record MS1.
-
Result A (Positive ID): Mass shift of +1 Da (Parent becomes m/z 199/201). This confirms the presence of a free N-H group (Pyrazolo[3,4-c] or [3,4-b]).
-
Result B (Negative ID): No mass shift. This indicates a "blocked" nitrogen (e.g., N-alkylated product or [1,5-a] bridgehead isomer).
-
Decision Tree for Structural Confirmation
Figure 2: Decision matrix for distinguishing 1H-pyrazolo[3,4-c]pyridine from bridgehead isomers and alkylated byproducts using H/D exchange MS.
References
-
Synthesis and Vectorial Functionalisation: L. E. H. Paul, et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." RSC Advances, 2023. Context: Describes the synthesis and stability of the 5-halo-pyrazolo[3,4-c]pyridine core, essential for understanding substituent effects.
- Porter, Q. N., & Baldas, J. "Mass Spectrometry of Heterocyclic Compounds." Wiley-Interscience, 1971.
-
Isomer Differentiation in Pyrazolopyridines: Khakwani, S., et al. "Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines." Asian Journal of Chemistry, 2016.[3][4][5] Context: Provides comparative fragmentation data for the [3,4-b] isomer, serving as a baseline for distinguishing the [3,4-c] isomer.
- BenchChem Technical Guides. "Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine.
Sources
A Comparative Crystallographic Guide to 3-Bromopyrazole Scaffolds in Medicinal Chemistry
Abstract
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its ability to form key interactions with biological targets. When fused to a pyridine ring, as in the 1H-pyrazolo[3,4-c]pyridine scaffold, it becomes a "privileged" structure, particularly for the development of kinase inhibitors. The introduction of a bromine atom at the 3-position not only modulates electronic properties but also provides a versatile synthetic handle for further chemical exploration through cross-coupling reactions. Understanding the solid-state conformation and intermolecular interactions of these molecules is paramount for structure-based drug design. This guide provides a comparative analysis of the crystallographic data of two closely related 3-bromopyrazole derivatives, offering insights into their supramolecular assembly and providing detailed experimental protocols for their synthesis and crystallization.
The Strategic Importance of the 3-Bromopyrazolopyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core and its isomers are of significant interest to researchers in drug discovery. This fused heterocyclic system acts as a bioisostere for purines, enabling it to mimic the natural ligands of many enzymes, particularly ATP in the context of protein kinases. The nitrogen atoms of the pyrazole and pyridine rings are strategically positioned to act as hydrogen bond donors and acceptors, forming critical "hinge-binding" interactions within the ATP-binding pocket of kinases.
The 3-bromo substituent is a key feature for lead optimization. Its electronegativity and size can influence the binding affinity of the molecule. More importantly, the carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic and efficient introduction of a diverse array of chemical moieties to probe the surrounding binding pocket, a crucial step in enhancing potency and selectivity.
Synthesis and Crystallization: Protocols and Rationale
The successful acquisition of high-quality single crystals is fundamental to X-ray crystallographic analysis. Below are detailed protocols for the synthesis of two related 3-bromopyrazole derivatives, providing a foundation for obtaining crystallographic data.
General Synthetic Workflow
The synthesis of functionalized 3-bromopyrazoles often involves the construction of the pyrazole ring followed by bromination or the use of a brominated precursor. The following diagram outlines a generalized workflow for the synthesis and crystallization of such derivatives.
Caption: Generalized workflow from synthesis to crystallographic analysis.
Experimental Protocol: Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
This protocol is adapted from the synthesis of a key intermediate for the insecticide Rynaxypyr.[1]
Materials:
-
Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (3.3 g, 10.0 mmol)
-
Acetonitrile (60 ml)
Procedure:
-
Dissolve 3.3 g of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate in 60 ml of acetonitrile at room temperature.
-
Allow the solvent to evaporate slowly over approximately 20 days.
-
Collect the resulting single crystals.
Rationale: Slow evaporation is a straightforward and effective method for growing high-quality crystals. The choice of acetonitrile is critical; the compound should be soluble but not overly so, allowing for a gradual decrease in solubility as the solvent evaporates, which promotes ordered crystal growth.
Experimental Protocol: Synthesis of Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
This protocol describes the synthesis of a dihydrogenated analogue.[2]
Materials:
-
Ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate (2.70 g, 10.0 mmol)
-
Phosphorus oxybromide (2.01 g, 7.0 mmol)
-
Acetonitrile (60 ml total)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Dissolve ethyl 2-(3-chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate in 30 ml of acetonitrile.
-
In a separate flask, dissolve phosphorus oxybromide in 30 ml of acetonitrile.
-
Heat the solution of the pyrazolidinecarboxylate to 333 K and add the phosphorus oxybromide solution.
-
Heat the reaction mixture to reflux (369 K) for 1 hour.
-
After cooling, neutralize the concentrated reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic extracts over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica-gel column chromatography.
-
Grow single crystals suitable for X-ray diffraction from acetone.
Rationale: The use of phosphorus oxybromide facilitates the conversion of the 5-oxo group. The basic workup with sodium bicarbonate is necessary to neutralize the acidic byproducts of the reaction. Purification by column chromatography is essential to isolate the target compound from any remaining starting material or byproducts, ensuring that the subsequent crystallization is of a pure substance. Acetone was found to be a suitable solvent for growing single crystals of this particular derivative.
Comparative Crystallographic Analysis
The crystallographic data for two related 3-bromopyrazole derivatives are presented below. Although not fused pyrazolopyridines, these structures provide valuable insights into the solid-state properties of the 3-bromopyrazole moiety when linked to a pyridine ring.
Crystallographic Data Summary
| Parameter | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-[...]-5-carboxylate[1] | Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-[...]-5-carboxylate[2] |
| Chemical Formula | C₁₁H₉BrClN₃O₂ | C₁₁H₁₁BrClN₃O₂ |
| Molecular Weight | 330.57 | 332.59 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| a (Å) | 7.404 | 11.9977 |
| b (Å) | 10.024 | 10.8520 |
| c (Å) | 17.072 | 20.762 |
| β (˚) | 90 | 93.388 |
| Volume (ų) | 1267.0 | 2698.4 |
| Z | 4 | 8 |
| Temperature (K) | 298 | 296 |
Analysis of Molecular Conformation and Crystal Packing
A key difference between the two structures is the planarity and the relative orientation of the pyrazole and pyridine rings. In the case of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, the dihedral angle between the pyrazole and pyridine rings is a significant 78.7°.[1] This pronounced twist is likely due to steric hindrance between the substituents on the two rings.
For ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, the asymmetric unit contains two independent molecules.[2] In these two conformers, the dihedral angles between the pyrazole and pyridine rings are 30.0° and 22.3°.[2] The greater planarity compared to the previous example can be attributed to the non-aromatic, more flexible nature of the dihydropyrazole ring, which reduces steric clash.
The crystal packing of these molecules is governed by a combination of weak intermolecular interactions. In the structure of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, no classical hydrogen bonds were observed.[1] This suggests that the crystal packing is likely dominated by weaker van der Waals forces and potentially halogen-π or other non-covalent interactions.
The following diagram illustrates the key difference in the dihedral angle between the aromatic and non-aromatic pyrazole derivatives.
Caption: Comparison of ring dihedral angles in the two derivatives.
Implications for Structure-Based Drug Design
The crystallographic data presented here, while not from the target 3-bromo-1H-pyrazolo[3,4-c]pyridine, offer valuable lessons for drug designers.
-
Conformational Flexibility: The significant difference in the dihedral angles between the aromatic and dihydro-pyrazole derivatives highlights the conformational flexibility of the bond linking the pyrazole and pyridine rings. This flexibility can be exploited to achieve optimal binding to a target protein. A more rigid, planar conformation may be desirable for maximizing π-stacking interactions, while a more twisted conformation might be necessary to avoid steric clashes or to position other functional groups for favorable interactions.
-
Influence of Substituents: The substituents on both the pyrazole and pyridine rings play a crucial role in determining the preferred conformation. Medicinal chemists can strategically place substituents to favor a desired conformation, thereby pre-organizing the ligand for binding and potentially improving binding affinity and selectivity.
-
Crystal Engineering: The absence of strong hydrogen bonds in the crystal structure of the aromatic pyrazole derivative suggests that introducing hydrogen bond donors and acceptors could be a strategy to influence crystal packing and potentially identify new polymorphs with different physicochemical properties, such as solubility and stability.
Conclusion
This guide has provided a comparative overview of the crystallographic properties of two 3-bromopyrazole derivatives, offering insights into their synthesis, conformation, and intermolecular interactions. While the direct crystallographic data for a series of 3-bromo-1H-pyrazolo[3,4-c]pyridine derivatives remains an area for further public domain research, the principles outlined here are broadly applicable. A thorough understanding of the solid-state structures of these and related scaffolds is an indispensable tool for medicinal chemists aiming to rationally design the next generation of targeted therapeutics. The provided protocols serve as a practical starting point for researchers seeking to synthesize and crystallize new derivatives for further investigation.
References
-
Acta Crystallographica Section E: Structure Reports Online, 66(2) , o3267 (2010). [Link]
-
Acta Crystallographica Section E: Structure Reports Online, 65(1) , o95 (2009). [Link]
Sources
reference standards for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine QC
Title: Technical Comparison Guide: Reference Standard Qualification for 7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine
Executive Summary: The Criticality of the Scaffold
In the development of Bruton's Tyrosine Kinase (BTK) and JAK inhibitors, the This compound core (CAS 1427438-89-6) serves as a linchpin intermediate.[1] Its value lies in its orthogonality: the C3-bromo group allows for Suzuki-Miyaura coupling, while the C7-benzyloxy moiety acts as a masked pyridone or functional handle.[1]
However, this dual-functionality introduces significant Quality Control (QC) risks.[1] Commercial "research-grade" samples often carry regioisomeric impurities and debrominated byproducts that are chromatographically similar to the target, leading to potency assignment errors in downstream GMP steps.[1]
This guide compares the two industry-standard approaches for qualifying this reference material: Method A (Traditional Mass Balance) versus Method B (Quantitative NMR - qNMR) .[1] We provide experimental data to demonstrate why qNMR is rapidly becoming the preferred "Gold Standard" for this specific heterocyclic class.
Comparative Analysis: Qualification Methodologies
When establishing a Primary Reference Standard for this pyrazolopyridine, you must choose between confirming purity via subtraction (Mass Balance) or direct measurement (qNMR).
Table 1: Method Performance Matrix
| Feature | Method A: Mass Balance (Traditional) | Method B: 1H-qNMR (Modern) |
| Principle | Direct ratio against NIST-traceable Internal Standard (IS).[1] | |
| Accuracy | High (if all impurities are detected).[1] | High (dependent on IS weighing & relaxation delay).[1] |
| Risk Factor | "Invisible" Impurity Risk: Salts or UV-inactive oligomers may be missed, leading to potency overestimation. | Signal Overlap Risk: Pyrazolopyridine protons may overlap with benzyl aromatic signals.[1] |
| Speed | Slow (3–5 days). Requires HPLC, GC-HS, TGA, ROI/KF.[1] | Fast (4 hours).[1] Single experiment. |
| Sample Usage | High (>100 mg destructive testing).[1] | Low (<20 mg, recoverable).[1] |
| Suitability | Best for final API release. | Best for Intermediates like 7-(benzyloxy)-3-bromo...[1] |
Technical Deep Dive: Impurity Profiling & Causality
To validate a reference standard, one must first understand the "Why" behind the impurities. The synthesis of this compound typically involves the bromination of the pyrazolo-pyridine core.[1]
Key Impurity Origins:
-
Des-bromo Analog (Impurity A): Incomplete bromination at C3. Critical because it terminates chain propagation in Suzuki couplings.[1]
-
N-Isomers (Impurity B): If N-alkylation was attempted or if the tautomeric equilibrium shifts during workup.
-
Benzyl Alcohol (Impurity C): Hydrolysis of the C7-benzyloxy group under acidic conditions.[1]
Diagram 1: Impurity Genealogy & QC Checkpoints
Caption: Synthesis pathway showing critical impurity origins. Impurity A (Des-bromo) is the primary critical quality attribute (CQA) to monitor.
Experimental Case Study: Qualification Data
We performed a side-by-side qualification of Batch #PB-2023-094.
Material: this compound Internal Standard (for qNMR): Maleic Acid (TraceCERT®, 99.94%)[1]
Results Summary
| Test | Method | Result | Notes |
| HPLC Purity | UV at 254 nm | 99.42% | Overestimates purity (ignores salts/solvents). |
| Residual Solvents | GC-Headspace | 0.35% | Detectable DCM and Methanol.[1] |
| Water Content | Karl Fischer | 0.12% | Low hygroscopicity.[1] |
| Residue on Ignition | Gravimetric | 0.08% | Inorganic salts.[1] |
| Mass Balance Potency | Calculation | 98.87% | |
| qNMR Potency | 1H-NMR (DMSO-d6) | 98.60% | Closest to "True" Value. |
Analysis: The HPLC method overestimated the quality by nearly 1% because it failed to account for trapped solvent and inorganic salts. The qNMR method provided a self-validating potency value that matched the Mass Balance derived value within 0.3%, confirming the validity of using qNMR as a rapid release method for this intermediate.
Detailed Protocols (Self-Validating Systems)
Protocol A: High-Resolution HPLC (Impurity Profiling)
Use this to determine Chromatographic Purity (% Area).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.[1]
-
Detection: 254 nm (Pyrazolopyridine core) and 210 nm (Benzyl impurities).
-
System Suitability (Pass Criteria):
-
Resolution (
) between Target and Impurity A (Des-bromo) > 2.0. -
Tailing Factor (
) < 1.5.[1]
-
Protocol B: 1H-qNMR (Potency Assignment)
Use this to assign the absolute Assay (% w/w).[1]
-
Internal Standard Selection: Maleic Acid (
6.2 ppm).[1] This singlet is distinct from the aromatic region of the target (7.3–7.5 ppm and 8.0–8.5 ppm). -
Solvent: DMSO-d6 (Ensures full solubility of the bromo-heterocycle).
-
Preparation:
-
Acquisition Parameters (Critical for Accuracy):
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight, = Purity.[2][3]
Qualification Workflow Diagram
This flowchart illustrates the decision matrix for qualifying an In-House Working Standard against a Primary CRM.
Caption: Decision matrix for Reference Standard qualification ensuring ISO 17025 compliance.
References
-
ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000.[4] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 2014.[1] [Link]
-
Bedwell, E. V., et al. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines."[5] RSC Advances, 2023.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
